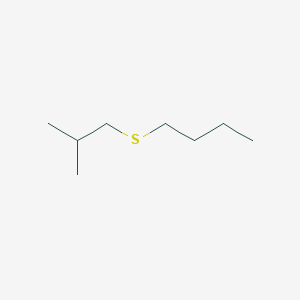

Butyl isobutyl sulfide

Description

1-(2-Methylpropylsulfanyl)butane is a thioether compound characterized by a butane backbone substituted with a 2-methylpropylsulfanyl group (—S—CH(CH₂CH₃)₂). Thioethers like this are typically studied for their physicochemical properties, reactivity, and applications in organic synthesis or solvent systems .

Properties

CAS No. |

1741-85-1 |

|---|---|

Molecular Formula |

C16H34S |

Molecular Weight |

258.5 g/mol |

IUPAC Name |

2-methyl-3-(2-methylheptan-3-ylsulfanyl)heptane |

InChI |

InChI=1S/C16H34S/c1-7-9-11-15(13(3)4)17-16(14(5)6)12-10-8-2/h13-16H,7-12H2,1-6H3 |

InChI Key |

XYMLCAUZNIMTNH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCSCC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(2-Methylpropylsulfanyl)butane with structurally or functionally related compounds based on available evidence. Note that direct data for the target compound is absent in the provided sources; inferences are drawn from analogous hydrocarbons and sulfur-containing derivatives.

Key Findings:

- Structural Differences: Unlike halogenated derivatives (e.g., 1-chlorobutane), the sulfur atom in 1-(2-Methylpropylsulfanyl)butane introduces polarity and nucleophilic reactivity, which may enhance its utility in organometallic reactions .

- Thermal Stability : Thioethers generally exhibit higher boiling points than analogous ethers or alkanes due to stronger intermolecular forces (e.g., dipole interactions). This contrasts sharply with 2-methylbutane, a branched alkane with low boiling point and high volatility .

- Environmental Impact : Dibromochloromethane, a halogenated methane derivative, is regulated due to toxicity concerns, whereas sulfur-containing compounds like 1-(2-Methylpropylsulfanyl)butane may pose fewer bioaccumulation risks but require further study .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.